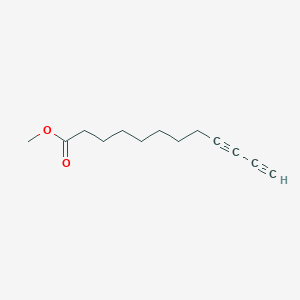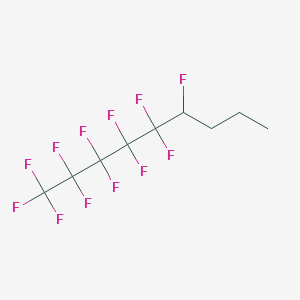
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane is a highly fluorinated organic compound. It is characterized by the presence of twelve fluorine atoms attached to a nonane backbone. This compound is part of the perfluoroalkane family, known for their unique chemical properties such as high thermal stability, chemical inertness, and hydrophobicity.
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane typically involves the fluorination of nonane using elemental fluorine or other fluorinating agents under controlled conditions. Industrial production methods may include electrochemical fluorination or direct fluorination processes. These methods ensure the selective addition of fluorine atoms to the nonane backbone, resulting in the desired compound.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: Under strong reducing conditions, some fluorine atoms can be replaced by hydrogen atoms.
Oxidation Reactions: Although rare, oxidation can occur under extreme conditions, leading to the formation of perfluorinated carboxylic acids.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane has several applications in scientific research:
Chemistry: Used as a solvent for highly reactive substances due to its chemical inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fluorinated polymers and as a heat transfer fluid in high-temperature applications.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane is primarily based on its chemical inertness and stability. The strong carbon-fluorine bonds make it resistant to degradation, allowing it to maintain its structure under various conditions. In biological systems, it interacts minimally with cellular components, making it a suitable candidate for applications requiring biocompatibility.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane can be compared with other perfluorinated compounds such as:
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononane: Similar structure but with one less fluorine atom, resulting in slightly different chemical properties.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorononane: Contains one additional fluorine atom, making it even more inert and stable.
1,1,1,2,2,3,4,5,5,5-Decafluoropentane: A shorter chain perfluoroalkane with different physical and chemical properties.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct properties suitable for various specialized applications.
Properties
CAS No. |
126038-58-2 |
|---|---|
Molecular Formula |
C9H8F12 |
Molecular Weight |
344.14 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6-dodecafluorononane |
InChI |
InChI=1S/C9H8F12/c1-2-3-4(10)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)21/h4H,2-3H2,1H3 |
InChI Key |
CQCGNMWKYRLKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


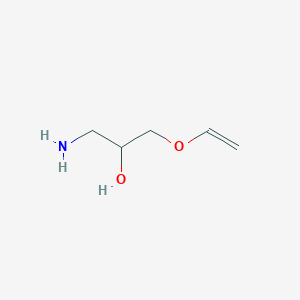
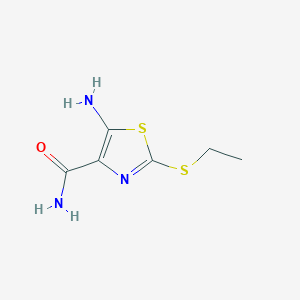
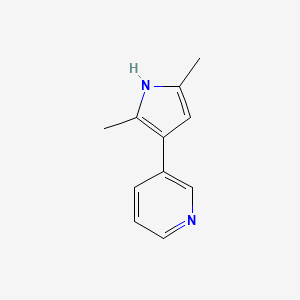
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
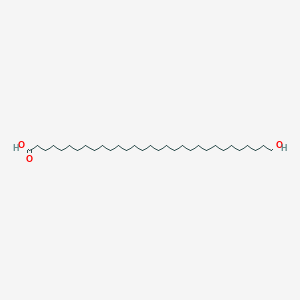
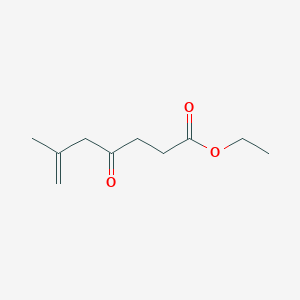
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
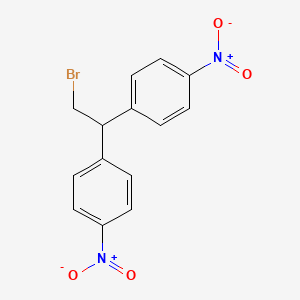
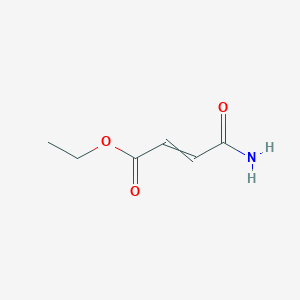
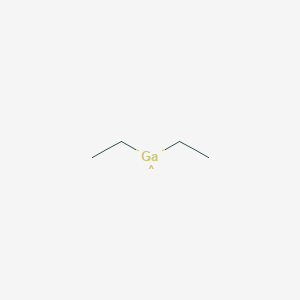
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)

